4-Methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic compound belonging to the quinazoline family, characterized by a tetrahydroquinazoline ring structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is particularly noted for its role as a building block in the synthesis of various pharmacologically active compounds.
The compound can be synthesized from various precursors, including anthranilic acid derivatives and guanidine derivatives. The information on its synthesis and properties is documented in various scientific literature, including articles from PubChem and research studies focused on quinazoline derivatives .
4-Methyl-5,6,7,8-tetrahydroquinazoline is classified as an organic heterocyclic compound. It features nitrogen atoms within its ring structure, which contributes to its unique chemical properties and reactivity.
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through several methods:
The synthetic routes often require specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts like sodium hydride or phase-transfer catalysts to optimize yields .
The molecular structure of 4-Methyl-5,6,7,8-tetrahydroquinazoline can be described using its InChI representation:
This indicates that the compound contains ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms.
The molecular weight of 4-Methyl-5,6,7,8-tetrahydroquinazoline is approximately 176.22 g/mol. Its structural formula highlights the presence of a methyl group at the 4-position and a tetrahydro configuration that contributes to its biological activity.
4-Methyl-5,6,7,8-tetrahydroquinazoline participates in several chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed. For example, oxidation typically yields products with enhanced biological activity due to increased functionalization.
The mechanism of action for 4-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with biological targets at the molecular level. It has been studied for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP activity, this compound may enhance the efficacy of certain anticancer therapies by promoting apoptosis in cancer cells .
Relevant data regarding spectral properties (e.g., infrared spectroscopy) can provide further insights into functional groups present within the molecule .
4-Methyl-5,6,7,8-tetrahydroquinazoline has diverse applications across various fields:
4-Methyl-5,6,7,8-tetrahydroquinazoline belongs to the partially saturated quinazoline family, characterized by a bicyclic framework comprising a pyrimidine ring fused to a partially hydrogenated benzene ring. The core quinazoline structure features two nitrogen atoms at positions 1 and 3 of the pyrimidine moiety, while the tetrahydro modification specifically saturates the benzenoid ring (positions 5–8), conferring enhanced conformational flexibility compared to fully aromatic analogues [8]. The 4-methyl substituent introduces steric and electronic modulation, influencing electron density distribution and binding interactions with biological targets [6]. This scaffold exemplifies a bridged heterocycle, merging the physicochemical properties of pyrimidines (hydrogen-bonding capability, polarity) with the lipophilicity of alicyclic systems. Such hybrid architectures facilitate diverse non-covalent interactions (van der Waals, hydrophobic, hydrogen bonding) critical for molecular recognition in medicinal chemistry [5] [7].
Table 1: Structural Features of 4-Methyl-5,6,7,8-tetrahydroquinazoline
Structural Element | Chemical Significance |
---|---|
Pyrimidine Ring (N1, N3) | Hydrogen-bond acceptor sites; participates in coordination chemistry |
Tetrahydro Benzene Ring | Enhanced flexibility and lipophilicity; modulates membrane permeability |
Methyl Group at C4 | Electron-donating effect; steric bulk influences target binding specificity |
The tetrahydroquinazoline scaffold emerged indirectly through early investigations into quinoline and quinazoline alkaloids. While 4-methyl-5,6,7,8-tetrahydroquinazoline itself lacks extensive natural product documentation, its structural relatives like vasicine (peganine) from Adhatoda vasica established the pharmacological relevance of partially saturated quinazolines [6]. Synthetic interest surged in the mid-20th century with advances in heterocyclic cyclization and reduction techniques, particularly the development of catalytic hydrogenation methods capable of selectively saturating benzenoid rings without affecting pyrimidine nitrogens [8]. Early medicinal chemistry efforts focused on the antihypertensive and bronchodilatory properties of simple tetrahydroquinazoline derivatives, inspired by vasicine’s spasmolytic effects. The introduction of the 4-methyl group arose from structure-activity relationship (SAR) studies demonstrating its role in boosting metabolic stability and target affinity compared to unsubstituted analogues [5] [7]. The compound’s accessibility via Povarov multicomponent reactions or cyclization of β-ketoesters with tetrahydroquinolin-8-amines further cemented its utility as a synthetic building block [5] [6].
Quinazoline derivatives are established privileged scaffolds due to their versatile target engagement capabilities. The partially saturated 4-methyl-5,6,7,8-tetrahydroquinazoline variant enhances this profile by offering improved solubility and reduced planarity—properties that mitigate toxicity risks associated with fully aromatic, planar polycyclic systems [6] [8]. Its significance is amplified in several therapeutic contexts:
Table 2: Therapeutic Applications of Tetrahydroquinazoline-Based Scaffolds
Therapeutic Area | Molecular Target | Biological Effect |
---|---|---|
Oncology | Tubulin/Colchicine Site | Mitotic arrest; apoptosis induction |
Immunology | RORγt Receptor | T-cell differentiation; IL-17 production modulation |
Endocrinology | Androgen Receptor (AR) | Competitive antagonism; prostate cancer suppression |
The scaffold’s synthetic tractability allows strategic decoration at C2, C4, N1, and N3, enabling fine-tuning for specific target profiles. For instance, 2-thiol derivatives (e.g., sc-323222) serve as key intermediates for synthesizing disulfide-linked prodrugs or metal-chelating agents [8]. Recent innovations leverage the chiral center at C4 (when substituted) for enantioselective target engagement, as demonstrated in AR antagonists where stereochemistry profoundly impacts receptor binding [5] [7]. This adaptability underscores its status as a versatile pharmacophore in modern drug design.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0